2-Fluorohexanoic acid

Übersicht

Beschreibung

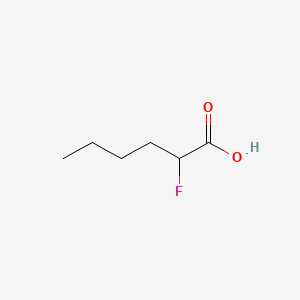

2-Fluorohexanoic acid is an organic compound with the molecular formula C6H11FO2. It is a fluorinated derivative of hexanoic acid, characterized by the presence of a fluorine atom at the second carbon position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorohexanoic acid typically involves the halogenation of hexanoic acid at the alpha position, followed by nucleophilic substitution with a fluoride source. One common method is the Hell-Volhard-Zelinsky reaction, where hexanoic acid is first brominated to form 2-bromohexanoic acid, which is then treated with potassium fluoride to replace the bromine atom with a fluorine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and purity. The use of specialized equipment and reagents ensures the efficient production of the compound while minimizing side reactions and impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluorohexanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different functional groups.

Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

Substitution: Potassium fluoride in acetone is commonly used for the substitution of bromine with fluorine.

Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the carboxylic acid group.

Esterification: Concentrated sulfuric acid is often used as a catalyst for esterification reactions.

Major Products:

Substitution: Formation of various fluorinated derivatives.

Oxidation: Conversion to corresponding ketones or aldehydes.

Esterification: Formation of esters like ethyl 2-fluorohexanoate.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluorohexanoic acid serves as a crucial building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity due to the fluorine atom enhances the development of new materials and catalysts. The compound can undergo various reactions:

- Oxidation: Formation of esters, amides, or carboxylate salts.

- Reduction: Formation of primary alcohols or aldehydes.

- Substitution: Formation of substituted hexanoic acid derivatives.

These reactions highlight the versatility of this compound in synthetic chemistry .

Research has revealed that this compound exhibits significant biological activity, particularly in enzyme interactions and metabolic processes. Some key findings include:

- Enzyme Binding Affinity: Studies have shown enhanced binding to specific metabolic enzymes compared to non-fluorinated analogs, suggesting its potential role in modulating metabolic disorders .

- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial effects against various bacterial strains, warranting further exploration .

- Pharmacokinetics: Investigations into absorption and distribution in vivo suggest favorable pharmacokinetic properties for drug development .

Medicinal Chemistry

The compound is being investigated for its potential use in pharmaceuticals. Its structural features contribute to enhanced stability and bioavailability, making it suitable for drug design aimed at improving pharmacokinetic properties .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants. Its unique properties make it valuable for developing new materials with enhanced functionalities.

Case Studies

Several case studies have highlighted the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Binding Affinity | Demonstrated enhanced binding to specific metabolic enzymes compared to non-fluorinated analogs. |

| Study B | Antimicrobial Activity | Showed potential antimicrobial effects against various bacterial strains. |

| Study C | Pharmacokinetics | Indicated favorable absorption and distribution characteristics for drug development. |

These studies illustrate the compound's potential impact on drug discovery and development.

Wirkmechanismus

The mechanism of action of 2-Fluorohexanoic acid involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Hexanoic Acid: The non-fluorinated parent compound.

2-Fluorooctanoic Acid: A similar compound with a longer carbon chain.

Perfluorohexanoic Acid: A fully fluorinated derivative of hexanoic acid.

Uniqueness: 2-Fluorohexanoic acid is unique due to the selective placement of a single fluorine atom, which imparts distinct chemical and physical properties. This selective fluorination can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated and fully fluorinated counterparts .

Biologische Aktivität

2-Fluorohexanoic acid (C6H11FO2) is a fluorinated fatty acid that has garnered attention for its potential biological activities. This compound is structurally similar to hexanoic acid but contains a fluorine atom at the second carbon position. The introduction of fluorine can significantly alter the chemical properties and biological interactions of organic molecules, making this compound a subject of interest in pharmacology and biochemistry.

This compound is characterized by its molecular formula C6H11FO2, which indicates it is a carboxylic acid with a six-carbon chain and a fluorine substituent. The presence of the fluorine atom can enhance lipophilicity, potentially affecting its absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 130.15 g/mol |

| Density | 1.06 g/cm³ |

| Melting Point | -4 °C |

| Boiling Point | 186 °C |

| Solubility in Water | Slightly soluble |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, particularly against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of pathogenic bacteria, which suggests potential applications in agricultural and medical fields.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against different bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 0.1 M.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Concentration (M) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 0.05 | 12 |

| Staphylococcus aureus | 0.1 | 15 |

| Pseudomonas aeruginosa | 0.2 | 20 |

Enzyme Inhibition

Another area of research focuses on the enzyme inhibition properties of this compound. Preliminary findings suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing lipid metabolism.

Research Findings on Enzyme Interaction

Studies have shown that this compound can inhibit fatty acid synthase (FAS), an enzyme critical for fatty acid biosynthesis. This inhibition could lead to altered lipid profiles in treated organisms, which may have implications for metabolic disorders.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Fatty Acid Synthase | 25 |

| Acetyl-CoA Carboxylase | 30 |

Toxicological Studies

Despite its potential benefits, the safety profile of this compound must be carefully evaluated. Toxicological assessments indicate that while low concentrations may be safe for use, higher doses can lead to cytotoxic effects in mammalian cell lines.

Summary of Toxicological Findings

- Acute Toxicity : LD50 values suggest moderate toxicity.

- Chronic Exposure : Long-term exposure studies are necessary to fully understand potential carcinogenic effects.

Eigenschaften

IUPAC Name |

2-fluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWPBSAPAJJTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-57-0 | |

| Record name | Hexanoic acid, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches to obtain enantiomerically pure 2-fluorohexanoic acid?

A1: Two main approaches are highlighted in the research:

- Enzyme-Catalyzed Kinetic Resolution: This method utilizes enzymes like lipase to selectively hydrolyze one enantiomer of the racemic ethyl 2-fluorohexanoate, leaving behind the desired enantiomer. This method yielded ethyl (S)-2-fluorohexanoate with 81% enantiomeric excess (ee) [].

- Stereospecific Synthesis from L-(+)-Norleucine: This approach involves the conversion of L-(+)-norleucine to the optically pure this compound through diazotization and subsequent fluorination using either DAST reagent or fluoride ion displacement [].

Q2: What makes the stereospecific synthesis using fluoride ion displacement a more practical approach for obtaining (R)-2-fluorohexanoic acid ethyl ester?

A2: While both DAST reagent and fluoride ion displacement can achieve stereospecific fluorination, the latter is deemed more practical likely due to the lower cost and easier handling of fluoride salts compared to DAST reagent [].

Q3: Can asymmetric catalysis be used to synthesize optically active this compound?

A3: Yes, research indicates that asymmetric hydrogenation of α,β-unsaturated carboxylic acids using ruthenium-optically active phosphine complexes as catalysts can produce optically active 2-fluoroalkanoic acids, including (R)-2-fluorohexanoic acid []. This method offers a potentially efficient and scalable route for enantioselective synthesis.

Q4: Are there any analytical methods available to determine the enantiomeric purity of this compound and its derivatives?

A4: The research on enzymatic resolution mentions the use of "assay methods" to determine the enantiomeric purity of both ethyl 2-fluorohexanoate and this compound []. While the specific methods are not detailed in this paper, it suggests that established analytical techniques are available for this purpose. Further investigation into chiral separation techniques like chiral HPLC or GC would be beneficial for researchers interested in this aspect.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.